molecular formula C12H12O B015308 Naphthalen-1-ethanol CAS No. 773-99-9

Naphthalen-1-ethanol

Cat. No.: B015308
CAS No.: 773-99-9
M. Wt: 172.22 g/mol
InChI Key: RXWNCMHRJCOWDK-UHFFFAOYSA-N
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Description

Contextualizing 1-Naphthaleneethanol within Naphthalene (B1677914) Derivatives

Naphthalene derivatives encompass a vast array of compounds formed by substituting hydrogen atoms on the naphthalene ring with various functional groups. These derivatives exhibit a wide spectrum of properties and applications, ranging from dyes and pigments to pharmaceuticals and materials science wikipedia.orgontosight.aifirsthope.co.inijrpr.com. Examples include naphthols (hydroxynaphthalenes), naphthylamines (aminonaphthalenes), naphthalenesulfonic acids, and halogenated naphthalenes firsthope.co.inijrpr.com. 1-Naphthaleneethanol, with its C₁₂H₁₂O formula, is a specific instance where a two-carbon chain terminating in a hydroxyl group is appended to the naphthalene nucleus cymitquimica.comguidechem.comuni.lu. Its structure, C₁₀H₇CH₂CH₂OH, clearly shows the naphthalene part (C₁₀H₇) linked to the ethanol (B145695) part (CH₂CH₂OH) sigmaaldrich.com. This places it among the alcohol-substituted naphthalene derivatives, distinct from compounds like naphthols (C₁₀H₇OH) which have a hydroxyl group directly attached to the ring ontosight.aiwikipedia.org. Another isomer, 2-Naphthaleneethanol (B72309), exists with the ethanol group attached at the '2' position of the naphthalene ring lookchem.com.

Significance of Naphthalene-Based Compounds in Scientific Disciplines

Naphthalene-based compounds hold significant importance across numerous scientific disciplines due to their versatile chemical behavior and diverse biological activities. In chemistry, the naphthalene core serves as a fundamental building block for synthesizing complex organic molecules through reactions such as electrophilic substitution, oxidation, and reduction firsthope.co.inijrpr.com. Its aromatic nature contributes to stability, while the potential for functionalization allows for tailoring properties for specific applications fiveable.mebritannica.com.

In the pharmaceutical industry, many approved drugs and drug candidates feature a naphthalene scaffold, exhibiting a range of therapeutic properties including antimicrobial, antiviral, anti-inflammatory, and anticancer effects ijpsjournal.comekb.eg. Naphthalene derivatives are also utilized in the production of dyes, pigments, and polymers wikipedia.orgfirsthope.co.inijrpr.com. Furthermore, they are explored in materials science for developing novel materials with applications in electronics and energy storage ijrpr.comnih.gov. The unique photophysical properties of some naphthalene derivatives, such as strong fluorescence and photostability, make them valuable as fluorescence probes for detection and imaging purposes nih.gov.

Overview of Research Trajectories for 1-Naphthaleneethanol

Research involving 1-Naphthaleneethanol explores various trajectories, primarily stemming from its structure containing both a naphthalene ring and an alcohol functional group. Its use as a reagent and intermediate in organic synthesis is a key area, allowing for the introduction of the naphthylethanol moiety into other molecules cymitquimica.comguidechem.com. This is crucial for building more complex structures with potential applications in different fields.

Studies have also investigated the potential biological activities of 1-Naphthaleneethanol and related derivatives. For example, a derivative, 1-Naphthaleneethanol, alpha-((isopropylamino)methyl)-, hydrochloride, has been researched for potential pharmacological effects on the nervous system and as a modulator of neurotransmitter systems ontosight.ai. While information specifically on the biological activity of the parent 1-Naphthaleneethanol is less extensively documented in the provided sources, the broader research into naphthalene derivatives for medicinal purposes suggests this as a potential area of investigation ijpsjournal.comekb.eg.

Furthermore, 1-Naphthaleneethanol has been noted for its potential applications in the fragrance industry due to its aromatic properties cymitquimica.com. It has also been mentioned in the context of chemical-enzymic preparations and as a component in the formation of complexes lookchem.com. Its use as a stabilizer in certain chemical processes has also been indicated biosynth.com. These diverse mentions highlight the compound's utility in both synthetic chemistry and potentially in applied fields.

Here is a table summarizing some key properties of 1-Naphthaleneethanol based on the search results:

PropertyValueSource(s)
CAS Number773-99-9 cymitquimica.comguidechem.comsigmaaldrich.comcenmed.comchemicalbook.com
Molecular FormulaC₁₂H₁₂O cymitquimica.comguidechem.comuni.lusigmaaldrich.comnih.gov
Molecular Weight172.22 or 172.23 g/mol guidechem.comsigmaaldrich.comcenmed.com
AppearanceColorless to pale yellow liquid or solid cymitquimica.comguidechem.com
Boiling Point186 °C/17 mmHg sigmaaldrich.comchemicalbook.com
Melting Point62-65 °C sigmaaldrich.comchemicalbook.com
SolubilitySoluble in organic solvents (ethanol, ether), limited solubility in water cymitquimica.com
PubChem CID13047 uni.lucenmed.comnih.gov

Research findings indicate that 1-Naphthaleneethanol can be used in organic synthesis as an intermediate cymitquimica.comguidechem.com. It has been described as a stabilizer in the alkaline hydrolysis of primary amines and as a reagent for transferring amines biosynth.com. Its potential use in the fragrance industry is linked to its aromatic characteristics cymitquimica.com. While direct detailed research findings on its specific biological activities are limited in the provided results, the broader context of naphthalene derivative research suggests potential in this area ijpsjournal.comekb.egontosight.ai.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-naphthalen-1-ylethanol
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InChI

InChI=1S/C12H12O/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,13H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWNCMHRJCOWDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00228020
Record name Naphthalen-1-ethanol
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Molecular Weight

172.22 g/mol
Source PubChem
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CAS No.

773-99-9
Record name 1-Naphthaleneethanol
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Record name Naphthalen-1-ethanol
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Record name 1-Naphthaleneethanol
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Record name Naphthalen-1-ethanol
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Synthetic Methodologies and Reaction Pathways of 1 Naphthaleneethanol

Established Synthetic Routes to 1-Naphthaleneethanol

Established synthetic pathways to 1-naphthaleneethanol often involve the transformation of functional groups on the naphthalene (B1677914) core. These routes are characterized by their sequential nature, building the desired ethanol (B145695) side chain through a series of well-understood reactions.

Multi-step Reaction Sequences for 1-Naphthaleneethanol Synthesis

A common strategy for the synthesis of 1-naphthaleneethanol involves a multi-step sequence starting from a more readily available naphthalene derivative, such as 1-naphthaleneacetic acid. This sequence typically involves the initial activation of the carboxylic acid, followed by reduction to the corresponding aldehyde, and a final reduction to the primary alcohol.

One documented pathway begins with the conversion of 1-naphthaleneacetic acid to its corresponding acyl chloride, 2-(1-naphthyl)ethanoyl chloride. This is achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂), often with heating. The subsequent step involves the partial reduction of the highly reactive acyl chloride to naphthalene-1-yl-acetaldehyde. A selective reducing agent such as Diisobutylaluminium hydride (DIBAL-H) is employed under controlled, low-temperature conditions to prevent over-reduction to the alcohol. The final step is the reduction of the intermediate aldehyde to the target molecule, 1-naphthaleneethanol.

StepStarting MaterialReagents and ConditionsIntermediate/ProductYield
11-Naphthaleneacetic acidSOCl₂, Heating, 3.5 h2-(1-Naphthyl)ethanoyl chloride100%
22-(1-Naphthyl)ethanoyl chlorideDIBAL-H, Toluene, -78 °C, 2 hNaphthalene-1-yl-acetaldehyde94%
3Naphthalene-1-yl-acetaldehydeReducing agent (e.g., NaBH₄)1-Naphthaleneethanol-

Preparation from Naphthalene-1-yl-acetaldehyde

The direct precursor in the final step of the aforementioned multi-step synthesis is naphthalene-1-yl-acetaldehyde. The conversion of this aldehyde to 1-naphthaleneethanol is a standard reduction reaction. This transformation is readily accomplished using common reducing agents known for their efficacy in converting aldehydes to primary alcohols.

Reagents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent (e.g., methanol (B129727) or ethanol) or lithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., diethyl ether or tetrahydrofuran) followed by an aqueous workup are typically effective for this purpose. The choice of reducing agent and reaction conditions can be tailored based on the desired scale and the presence of other functional groups in more complex derivatives.

Catalytic Approaches in 1-Naphthaleneethanol Synthesis

Catalytic methods, particularly in related alkylation processes, offer pathways to naphthalene derivatives that can be precursors to or analogues of 1-naphthaleneethanol. These approaches focus on enhancing reaction rates, improving selectivity, and utilizing more environmentally benign and reusable catalysts.

Role of Catalysts in Related Naphthol Alkylation Processes

In processes related to the synthesis of substituted naphthalenes, such as the alkylation of naphthols, catalysts play a pivotal role. Friedel-Crafts alkylation is a fundamental reaction for forming carbon-carbon bonds on aromatic rings. ijsr.net Traditional catalysts for this reaction include Lewis acids like AlCl₃, FeCl₃, and strong protic acids such as sulfuric acid. ijsr.net These catalysts function by activating the alkylating agent, making it more electrophilic and susceptible to attack by the electron-rich naphthalene ring. ijsr.net

However, these conventional catalysts are often corrosive, non-reusable, and can lead to environmental concerns. ijsr.net This has driven research into heterogeneous catalysts. Materials like zeolites and ferrites have gained attention due to their thermal stability, reusability, and eco-friendly nature. ijsr.netgoogle.com In the context of naphthol alkylation, catalysts provide acidic sites where the reaction can occur. For instance, in the methylation of 1-naphthol (B170400), the molecule is thought to adsorb onto a Lewis acidic site on the catalyst surface, facilitating the electrophilic attack by the methylating agent. ijsr.net

Exploration of Catalyst Effects on Reaction Efficiency and Selectivity

The choice of catalyst and reaction conditions has a profound impact on the efficiency (conversion) and selectivity of naphthalene alkylation reactions. For instance, in the alkylation of naphthalene, conventional Friedel-Crafts catalysts can lead to a mixture of mono- and poly-alkylated products. google.com

The development of shape-selective catalysts, such as zeolites, has provided a means to control the degree of substitution. Zeolites like USY (Ultrastable Y) have been found to be effective for the production of mono-alkylated naphthalenes. google.comgoogle.com The selectivity can be further enhanced by incorporating bulky cations (with a radius of at least 2.5 Å), such as hydrated ammonium (B1175870) or tetraalkylammonium cations, into the zeolite structure. google.comgoogle.com These cations appear to sterically hinder the formation of more highly substituted products, thus increasing the selectivity for mono-alkylation. google.comgoogle.com

The activity of the catalyst is also a critical factor. For HY zeolite catalysts used in the alkylation of naphthalene, catalyst deactivation can occur due to the blockage of pores and the covering of active sites by coke formation. rsc.org The strong Brønsted acid sites are often the first to be covered. rsc.org However, the activity of these deactivated catalysts can often be restored through calcination. rsc.org

Catalyst TypeKey FeatureEffect on SelectivityEffect on EfficiencyReference
Conventional Lewis Acids (e.g., AlCl₃)High activityLow selectivity for mono-alkylation, often produces poly-alkylated products.High conversion but can be difficult to handle and reuse. ijsr.netgoogle.com
Zeolite USY with Bulky CationsShape selectivity and presence of large cations.High selectivity for mono-alkylated products.Provides nearly complete conversion of naphthalene. google.comgoogle.com
H-ZSM-5 ZeoliteShape selectivity due to pore structure.Exhibits high β-selectivity in naphthalene alkylation.Achieves good conversion rates. elsevierpure.com
HY ZeoliteStrong acidity and large pores.Good selectivity for specific isomers in certain reactions.High initial conversion but can deactivate due to coking. rsc.org

Derivatization Strategies for 1-Naphthaleneethanol

1-Naphthaleneethanol, with its primary alcohol functional group, is amenable to a variety of derivatization reactions. cymitquimica.com These reactions allow for the modification of its physical and chemical properties, leading to a wide range of other compounds.

The hydroxyl group is the primary site for derivatization. Standard reactions for primary alcohols can be applied to 1-naphthaleneethanol. One of the most common derivatization strategies is esterification . This can be achieved through reaction with a carboxylic acid or its derivative (such as an acyl chloride or anhydride). The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a typical method. masterorganicchemistry.com This reaction is an equilibrium process. masterorganicchemistry.com Alternatively, for a more rapid and irreversible reaction, an acyl chloride can be reacted with 1-naphthaleneethanol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct.

Another key derivatization is etherification . The Williamson ether synthesis provides a general route to ethers, where the alcohol is first deprotonated with a strong base (like sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This would produce a 1-(2-alkoxyethyl)naphthalene derivative.

Beyond reactions at the hydroxyl group, the naphthalene ring itself can undergo electrophilic aromatic substitution, although the presence of the hydroxyethyl (B10761427) group, a weakly activating and ortho-, para-directing group, will influence the position of substitution.

Synthesis of 1-Naphthaleneethanol, alpha-((tert-butylamino)methyl)-, hydrochloride

The synthesis of 1-Naphthaleneethanol, alpha-((tert-butylamino)methyl)-, hydrochloride, can be approached through a multi-step pathway commencing with a suitable naphthalene-based precursor. A common and logical starting material is 1-acetylnaphthalene. The synthetic sequence can be outlined as follows:

Alpha-Bromination of 1-Acetylnaphthalene: The initial step involves the bromination of 1-acetylnaphthalene at the alpha-position to the carbonyl group. This reaction is typically carried out using a brominating agent such as bromine (Br₂) in a suitable solvent like methanol or acetic acid. This yields the intermediate, 2-bromo-1-(1-naphthyl)ethanone.

Nucleophilic Substitution with tert-Butylamine: The resulting α-bromo ketone undergoes a nucleophilic substitution reaction with tert-butylamine. The amine acts as a nucleophile, displacing the bromide ion to form an α-aminoketone, specifically 1-(1-naphthyl)-2-(tert-butylamino)ethanone.

Reduction of the Carbonyl Group: The ketone functionality in the α-aminoketone is then reduced to a secondary alcohol. This reduction can be achieved using a variety of reducing agents, such as sodium borohydride (NaBH₄) in an alcoholic solvent. This step is crucial as it creates the ethanol moiety of the target molecule, yielding 2-(tert-butylamino)-1-(1-naphthyl)ethanol.

Formation of the Hydrochloride Salt: Finally, the synthesized free base is converted to its hydrochloride salt. This is typically accomplished by treating a solution of the base in an organic solvent (e.g., diethyl ether or isopropanol) with hydrogen chloride, either as a gas or dissolved in a suitable solvent. The hydrochloride salt then precipitates from the solution and can be isolated by filtration.

A summary of the proposed reaction pathway is presented in the table below.

StepReactantsReagentsProduct
11-AcetylnaphthaleneBr₂2-Bromo-1-(1-naphthyl)ethanone
22-Bromo-1-(1-naphthyl)ethanone, tert-Butylamine-1-(1-naphthyl)-2-(tert-butylamino)ethanone
31-(1-naphthyl)-2-(tert-butylamino)ethanoneNaBH₄2-(tert-Butylamino)-1-(1-naphthyl)ethanol
42-(tert-Butylamino)-1-(1-naphthyl)ethanolHCl2-(tert-Butylamino)-1-(1-naphthyl)ethanol hydrochloride

Synthesis of 1-Naphthaleneethanol, alpha-((isopropylamino)methyl)-, hydrochloride

The synthesis of 1-Naphthaleneethanol, alpha-((isopropylamino)methyl)-, hydrochloride, also known as pronethalol, follows a similar synthetic logic to its tert-butylamino analogue. The pathway also typically starts from 1-acetylnaphthalene.

Alpha-Halogenation of 1-Acetylnaphthalene: The synthesis begins with the halogenation of 1-acetylnaphthalene, most commonly bromination, to produce 2-bromo-1-(1-naphthyl)ethanone.

Reaction with Isopropylamine: The α-bromo ketone is then reacted with isopropylamine. The primary amine displaces the bromide to form the corresponding α-aminoketone, 1-(1-naphthyl)-2-(isopropylamino)ethanone.

Reduction of the Ketone: The carbonyl group of the α-aminoketone is subsequently reduced to a hydroxyl group using a reducing agent like sodium borohydride. This step yields the desired 1-naphthaleneethanol derivative, 2-(isopropylamino)-1-(1-naphthyl)ethanol.

Salt Formation: The final step involves the formation of the hydrochloride salt by treating the free base with hydrogen chloride.

The table below summarizes the key transformations in this synthesis.

StepReactantsReagentsProduct
11-AcetylnaphthaleneBromine2-Bromo-1-(1-naphthyl)ethanone
22-Bromo-1-(1-naphthyl)ethanone, Isopropylamine-1-(1-naphthyl)-2-(isopropylamino)ethanone
31-(1-naphthyl)-2-(isopropylamino)ethanoneSodium Borohydride2-(isopropylamino)-1-(1-naphthyl)ethanol
42-(isopropylamino)-1-(1-naphthyl)ethanolHydrogen Chloride2-(isopropylamino)-1-(1-naphthyl)ethanol hydrochloride

Preparation of Naphthalene-Labeled Oligoethylene Glycols via Phosphate (B84403) Triester Linkage

A method for labeling oligoethylene glycols with a naphthalene moiety at a specific position along the polymer chain involves the use of 1-naphthaleneethanol and the formation of a phosphate triester linkage. This synthetic strategy allows for the precise incorporation of the fluorescent naphthalene group.

The synthesis begins with the dropwise addition of 1-naphthaleneethanol in tetrahydrofuran (B95107) (THF) to a cooled solution of phosphorus trichloride (B1173362) in THF. The resulting solution is allowed to warm to room temperature and stirred. After removing the solvent and excess phosphorus trichloride under reduced pressure, a phosphorodichloridite intermediate is obtained. researchgate.net

This intermediate can then be further reacted in a stepwise manner with an oligoethylene glycol and another alcohol, followed by an oxidative work-up, to form the final phosphate triester. An alternative approach involves the synthesis of a phosphoramidite (B1245037) intermediate. The phosphorodichloridite from 1-naphthaleneethanol is reacted with an amine, such as diisopropylamine, to form a more stable phosphoramidite. This phosphoramidite can then be coupled with an oligoethylene glycol in the presence of a weak acid catalyst, like tetrazole, followed by oxidation (e.g., with aqueous iodine) to yield the desired naphthalene-labeled oligoethylene glycol. researchgate.net The oxidative work-up is a critical step to convert the phosphite (B83602) triester to the more stable phosphate triester. researchgate.net

Mechanistic Investigations of 1-Naphthaleneethanol Formation and Transformation

Understanding the mechanisms of formation and transformation of 1-naphthaleneethanol and its derivatives is essential for optimizing synthetic routes and controlling reaction outcomes.

Elucidation of Intermediate Species in Synthetic Pathways

The synthesis of substituted 1-naphthaleneethanol derivatives from 1-acetylnaphthalene proceeds through several key intermediates. In the synthesis of the aforementioned amino alcohol derivatives, the initial α-bromination of 1-acetylnaphthalene proceeds via an enol or enolate intermediate, which then attacks the bromine molecule.

The subsequent reaction with an amine to form the α-aminoketone is a standard nucleophilic substitution, likely following an SN2 pathway where the amine directly displaces the bromide. The reduction of the carbonyl group with a hydride reducing agent, such as NaBH₄, involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. This forms a tetrahedral alkoxide intermediate, which is then protonated upon workup to yield the final alcohol product.

In the preparation of naphthalene-labeled oligoethylene glycols, the reaction of 1-naphthaleneethanol with phosphorus trichloride forms a phosphorodichloridite intermediate. When a phosphoramidite route is employed, a 2-(1-naphthyl)ethyl N,N-diisopropylphosphoramidite is a key isolable intermediate. researchgate.net During the coupling reaction, this phosphoramidite is activated by an acidic catalyst, such as tetrazole, to form a highly reactive phosphitylating agent. This agent then reacts with the hydroxyl group of the oligoethylene glycol to form a phosphite triester intermediate. This intermediate is subsequently oxidized to the final, more stable phosphate triester.

Analysis of Reaction Kinetics and Thermodynamic Considerations

The bromination of 1-acetylnaphthalene is typically acid or base-catalyzed, with the rate-determining step being the formation of the enol or enolate. The subsequent reaction with bromine is generally fast. The nucleophilic substitution of the α-bromo ketone with an amine is a bimolecular reaction, and its rate will depend on the concentration of both reactants, the steric hindrance of the amine, and the solvent polarity.

The reduction of the ketone is generally a thermodynamically favorable process due to the formation of a stable alcohol. The kinetics of the reduction with sodium borohydride are typically fast.

Advanced Characterization and Analytical Techniques for 1 Naphthaleneethanol and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopy plays a vital role in determining the molecular structure and electronic properties of 1-Naphthaleneethanol and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Compound Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic compounds, including 1-Naphthaleneethanol. Both ¹H NMR and ¹³C NMR provide detailed information about the hydrogen and carbon frameworks of the molecule. Analysis of chemical shifts, splitting patterns, and integration allows for the assignment of specific atoms within the structure and confirmation of the compound's identity. For 1-Naphthaleneethanol, ¹H NMR spectra are available and used for characterization chemicalbook.com. ¹³C NMR spectra are also utilized for structural confirmation chemicalbook.com.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is essential for determining the molecular weight of 1-Naphthaleneethanol and its derivatives and for gaining insights into their structural fragments. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used. The mass spectrum of a compound shows the molecular ion peak, corresponding to the molecular weight, and fragment ions, which are produced by the dissociation of the molecule in the mass spectrometer davcollegekanpur.ac.in. Analyzing the fragmentation pattern can help confirm the proposed structure of 1-Naphthaleneethanol and identify characteristic substructures nih.govnih.gov. Different ionization techniques can be coupled with MS for the analysis of various compounds, including those that are not easily detectable by UV kyoto-u.ac.jp.

Fluorescence Spectroscopy in Studies of Naphthalene-Labeled Compounds

Naphthalene (B1677914) and its derivatives exhibit fluorescence properties, making fluorescence spectroscopy a valuable technique for their study, particularly when used as labels or probes. Naphthalene-based fluorescence probes are known for their high quantum yield and photostability due to their rigid planar structure and large π-electron conjugation cncb.ac.cnnih.gov. They are utilized in various applications, including sensing and bio-imaging cncb.ac.cnnih.gov. Fluorescence spectroscopy can be used to investigate the photophysical properties of naphthalene derivatives, including absorption and emission spectra, and fluorescence lifetimes cncb.ac.cnmdpi.comnasa.gov. Studies have explored the concentration dependence and solvatochromic shifts on UV-visible spectra of naphthalene derivatives cncb.ac.cnnih.gov. The fluorescence spectra of naphthalene in ethanol (B145695), for example, show distinct bands for monomeric and associated forms researchgate.net. Synchronous fluorescence spectroscopy, which involves the simultaneous detection of excitation and emission at a constant wavelength difference, can yield narrower and less complex spectra, useful for the analysis of mixtures of naphthalene derivatives sioc-journal.cnresearchgate.net.

In-situ Infrared (IR) Spectroscopy for Adsorption Behavior Studies

In-situ Infrared (IR) spectroscopy is a powerful technique for studying the adsorption behavior of molecules on surfaces, providing information about the interactions between the adsorbate and the substrate. While direct studies on 1-Naphthaleneethanol adsorption using in-situ IR were not specifically found in the search results, related studies on the adsorption of naphthalene derivatives, such as 1-(1-naphthyl)ethylamine (B3023371), on metal surfaces like platinum have utilized in-situ IR spectroscopy to monitor adsorption from liquid solutions escholarship.org. These studies reveal insights into the adsorption mode and the role of different functional groups, such as the naphthyl ring and amine group, in the interaction with the surface escholarship.org. IR spectroscopy is also used to characterize naphthalene and its aggregates in different matrices, showing how the environment affects vibrational modes nasa.govastrochem.org. FTIR and ATR-IR spectra for 1-Naphthaleneethanol are available for characterization purposes chemicalbook.comnih.gov.

Chromatographic Separation and Detection

Chromatographic techniques are essential for separating 1-Naphthaleneethanol from complex mixtures and for its subsequent detection and quantification.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Related Compounds

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of various compounds based on their differential interactions with a stationary phase and a mobile phase. When coupled with fluorescence detection, HPLC becomes a highly sensitive method for analyzing fluorescent compounds, including naphthalene derivatives. HPLC with fluorescence detection has been successfully applied for the determination of naphthalene and its derivatives, such as 1-naphthol (B170400) and 2-naphthol, in various matrices, including geothermal fluids nih.gov. This method offers sensitivity and speed for the analysis of these compounds nih.gov. The separation is typically achieved using reversed-phase columns nih.gov. Fluorescence detection in HPLC is particularly useful for compounds that have native fluorescence or can be derivatized to become fluorescent nih.gov. Naphthalene itself can be detected by fluorescence with specific excitation and emission wavelengths chromatographyonline.com. Studies have also utilized HPLC with fluorescence detection for the analysis of fluorescent whitening agents, some of which are naphthalene derivatives tandfonline.comtandfonline.comresearchgate.net. The method involves optimizing chromatographic conditions, such as the mobile phase composition and flow rate, and the fluorescence detector settings, including excitation and emission wavelengths, to achieve optimal separation and sensitivity nih.govnih.gov.

Table 1: Retention Times of Naphthalene and Naphthols in HPLC with Fluorescence Detection

CompoundRetention Time (min)
Naphthalene~6.5 nih.gov
1-Naphthol~3.5 nih.gov
2-Naphthol~5.0 nih.gov

Note: Retention times can vary depending on specific chromatographic conditions.

CompoundExcitation Wavelength (nm)Emission Wavelength (nm)
Naphthalene250 chromatographyonline.com340 chromatographyonline.com
Naphthalene-2,3-dicarboxyaldehyde derivative424 nih.gov484 nih.gov

Table 2: Detection Limits of Naphthalene and Naphthols in Geothermal Fluids using SPE-HPLC-FLD

CompoundDetection Limit (µg/kg)Detection Limit (nmol/kg)
Naphthalene0.127 nih.gov1.01 nih.gov

Table 3: Method Quantification Limits of Naphthalene Sulfonates using SPE-HPLC-FLD

AnalyteMethod Quantification Limit (µg/L)
1-naphthalene sulfonate0.05 - 0.4 oup.com
2-naphthalene sulfonate0.05 - 0.4 oup.com
1,5-naphthalene disulfonate0.05 - 0.4 oup.com
1,6-naphthalene disulfonate0.05 - 0.4 oup.com
2,6-naphthalene disulfonate0.05 - 0.4 oup.com
2,7-naphthalene disulfonate0.05 - 0.4 oup.com

Table 4: Recovery Rates of Naphthalene Sulfonates from Brines using SPE-HPLC-FLD

AnalyteMean Recovery (%)
1-naphthalene sulfonate91-96 oup.com
2-naphthalene sulfonate91-96 oup.com
1,5-naphthalene disulfonate91-96 oup.com
1,6-naphthalene disulfonate91-96 oup.com
2,6-naphthalene disulfonate91-96 oup.com
2,7-naphthalene disulfonate91-96 oup.com

Note: Recoveries were consistent across varying NaCl salinities up to 1.00 mol/kg. oup.com

Gas Chromatography/Mass Spectrometry (GC/MS) in Environmental Sample Analysis

Gas Chromatography/Mass Spectrometry (GC/MS) is a widely used analytical technique for identifying and quantifying volatile and semi-volatile organic compounds in complex matrices, including environmental samples. botanyjournals.com The coupling of gas chromatography, which separates components of a mixture, with mass spectrometry, which provides structural information based on mass-to-charge ratio, makes GC/MS a powerful tool for environmental monitoring and research. GC/MS is well-suited for the isolation of highly volatile chemical species and can be used with derivatization techniques to increase the stability of certain compounds. botanyjournals.com

While direct mentions of 1-naphthaleneethanol analysis in environmental samples using GC/MS are limited in the provided results, related applications and methodologies highlight the technique's relevance. GC-MS analysis has been successfully applied to identify various volatile compounds in plant extracts, demonstrating its capability in analyzing complex natural matrices that could potentially contain naphthalene derivatives. botanyjournals.comunimore.it For instance, GC-MS analysis of Elaeocarpus ganitrus seeds revealed the presence of 19 compounds, showcasing the technique's ability to separate and identify multiple components in a single run. botanyjournals.com Another study utilized GC-MS to identify chemical constituents in plant essential oils, where 1-naphthalene ethanol was detected as a component in Glycyrrhiza glabra L. essential oil with a retention time of 37.89 minutes and a relative abundance of 1.20%. unimore.it

Furthermore, GC/MS procedures have been developed for monitoring occupational exposure to naphthalene by measuring its metabolites, 1- and 2-naphthol, in urine samples. wiley.com This involves a derivatization step followed by GC/MS analysis in selected-ion monitoring mode. wiley.com While this focuses on metabolites, it underscores the applicability of GC/MS for analyzing related naphthalene compounds in biological or environmental contexts after appropriate sample preparation. The detection limits and quantification limits achieved in such methods demonstrate the sensitivity of GC/MS for trace analysis. wiley.com

The effectiveness of GC-MS in environmental analysis is also supported by its use in drug detection, fire investigation, and explosives investigation, all of which involve the analysis of various organic compounds in potentially complex environmental or forensic samples. botanyjournals.com

X-ray Crystallography for Crystal Structure Analysis

While a direct X-ray crystal structure analysis of 1-naphthaleneethanol is not explicitly detailed in the provided search results, a related compound, naphthalen-1-ylmethanol, has been characterized by X-ray crystallography. nih.goviucr.org The study of naphthalen-1-ylmethanol revealed that its molecules are linked by O—H⋯O hydrogen bonds, forming infinite chains in the crystal structure. nih.goviucr.org This finding is particularly relevant because similar chains were observed in 1-naphthaleneethanol in a separate study. iucr.org This suggests that hydrogen bonding plays a significant role in the crystal packing of 1-naphthaleneethanol, similar to its structural isomer naphthalen-1-ylmethanol.

Another instance where X-ray crystallography is mentioned in relation to naphthalene derivatives is the characterization of a naphthalene complex of ruthenium. rsc.org This highlights the use of the technique in determining the structure of complexes involving naphthalene ligands. Additionally, X-ray diffraction (XRD), a related technique, has been employed to characterize the crystallographic parameters of hydroxyapatite (B223615) nanocrystals synthesized using naphthalene as an organic modifier. rsc.org This demonstrates the broader application of X-ray based techniques in understanding the influence of naphthalene and its derivatives on material structures.

Although a detailed crystallographic report specifically for 1-naphthaleneethanol is not provided, the references to similar compounds and related techniques indicate that X-ray crystallography is a relevant method for studying the solid-state structure and intermolecular interactions of 1-naphthaleneethanol.

Analytical Methodologies for Quantitative Determination in Complex Matrices

Quantitative determination of 1-naphthaleneethanol in complex matrices requires specific analytical methodologies that can selectively detect and measure the compound amidst various other substances. Complex matrices can include environmental samples, biological fluids, or complex chemical mixtures.

GC/MS, as discussed earlier, is a powerful tool for quantitative analysis in complex matrices due to its separation and identification capabilities. The ability to use selected-ion monitoring (SIM) mode in GC/MS enhances sensitivity and selectivity for target compounds, making it suitable for quantitative determination even at low concentrations. wiley.com The development of a GC/MS method for quantifying naphthalene metabolites in urine exemplifies this, where the method demonstrated favorable limits of detection and quantification, as well as good accuracy and precision in a biological matrix. wiley.com

Another analytical approach that can be relevant for quantitative analysis in mixtures is Diffusion-Ordered Spectroscopy (DOSY) NMR. While not specifically focused on 1-naphthaleneethanol, matrix-assisted DOSY has been shown to separate mixtures of compounds, including naphthalene and ethanol, based on their diffusion behavior in the presence of a matrix. rsc.org This technique could potentially be adapted or explored for the quantitative analysis of 1-naphthaleneethanol in certain mixtures, particularly if other components have significantly different diffusion coefficients.

Furthermore, studies on the solubility and physical properties of naphthalene in mixed solvents like ethanol-octane have involved the determination of solution densities and viscosities, which are quantitative measurements providing insights into the behavior of naphthalene in complex liquid systems. researchgate.net Although this study focuses on naphthalene itself, the methodologies for preparing and characterizing these solutions are relevant to the quantitative handling and analysis of related compounds like 1-naphthaleneethanol in complex solvent environments.

The synthesis and characterization of complexes involving naphthalene derivatives also necessitate quantitative analytical techniques to confirm the composition and purity of the synthesized products. Techniques such as elemental analysis, which determines the percentage of elements in a compound, and quantitative NMR can be employed for this purpose.

Biological and Pharmacological Activities of 1 Naphthaleneethanol Derivatives

Role as an Intermediate in Pharmaceutical Compound Synthesis

1-Naphthaleneethanol is recognized for its utility as an intermediate in the synthesis of various chemical compounds, including those with pharmaceutical relevance. ufc.brnih.govcdutcm.edu.cn Its structure provides a foundation upon which more complex molecules with desired biological activities can be built.

Specific derivatives of 1-naphthaleneethanol also function as key intermediates in the synthesis of pharmaceutical agents. For instance, 7-methoxy-1-naphthaleneethanol is employed in the synthesis of Agomelatine and its analogues, which are characterized as new melatoninergic ligands. wikipedia.org These ligands are of interest for their potential therapeutic applications related to melatonin (B1676174) pathways. Another related compound, 1,2,3,4-tetrahydro-1-naphthaleneethanol, can similarly serve as an intermediate in the creation of more intricate molecules possessing potential biological activity. fishersci.at The ability of these compounds to act as precursors highlights their importance in the development pipeline for new drugs.

Pharmacological Properties of Naphthaleneethanol Derivatives

The structural diversity achievable through modifications of the naphthaleneethanol scaffold leads to derivatives with a broad spectrum of pharmacological properties. Research has investigated their interactions with various biological targets, revealing potential therapeutic applications.

Investigation of Adrenergic Receptor Activity

Naphthalene (B1677914) derivatives have been explored for their activity on adrenergic receptors. Studies involving naphthalene analogs of medetomidine, a known alpha-adrenergic agonist, have evaluated their effects on these receptors. bmrb.iowikipedia.org For example, a methylnaphthyl analog demonstrated significant selectivity for alpha 2-adrenoceptors and acted as a partial alpha 1-agonist in rat aorta preparations. bmrb.iowikipedia.org In contrast, a Z-ethylene analog showed alpha 1-selectivity and functioned as a potent alpha 1-antagonist. bmrb.iowikipedia.org The conformational flexibility of these analogs appears to be important for their adrenergic activities. bmrb.iowikipedia.org

Further investigations, such as those examining the effects of a naphthalene-prazosin derivative on left ventricular pressure, have also assessed potential adrenergic mechanisms. ebi.ac.uknih.govnih.gov Results from these studies indicated that the observed effects were not mediated through adrenergic activity, providing valuable insights into the structure-activity relationships of these derivatives. ebi.ac.uknih.govnih.gov

Studies on Nervous System Effects and Neurotransmitter Modulation

Several naphthalene derivatives have shown promising effects on the nervous system and the modulation of neurotransmitter systems. 1-Naphthaleneethanol, alpha-((isopropylamino)methyl)-, hydrochloride, a naphthalene derivative, has been investigated for its pharmacological effects on the nervous system and its potential to modulate neurotransmitter systems. nih.gov

Another naphthalene derivative, (S)-1-(naphthalen-2-yl)ethanamine, has demonstrated interactions with various neurotransmitter receptors, particularly within the central nervous system (CNS). cenmed.com Its structural similarity to other amines allows it to modulate neurotransmitter systems, including serotonin (B10506) and dopamine, potentially influencing mood and behavior. cenmed.com

The broader class of naphthalene derivatives is considered to have potential applications in the treatment of CNS disorders such as depression, anxiety, and schizophrenia, suggesting an influence on monoamine transporters crucial for neurotransmitter regulation. wikidata.org Studies on naphthalene-chalcone derivatives have also indicated antidepressant activity, which is likely mediated by increased levels of serotonin and norepinephrine (B1679862) in the central nervous system. scienceopen.com Furthermore, research on the effects of naphthalene exposure in rainbow trout has shown alterations in brain monoaminergic neurotransmitters, suggesting that the core naphthalene structure can impact these systems, which is relevant to understanding the potential effects of its derivatives. researchgate.net

Exploration of Antioxidant Activity in Naphthalene Derivatives

The antioxidant activity of naphthalene derivatives has been a subject of research, with several studies highlighting their potential to combat oxidative stress. Hydroxy-substituted naphthalenes, for instance, have been identified as compounds capable of acting as antioxidants. wikipedia.orgthegoodscentscompany.com

Naphthalene derivatives in general have been reported to exhibit antioxidant activity through the scavenging of reactive oxygen species (ROS). fishersci.ca Investigations into newly synthesized melatonin analogue naphthalene derivatives have shown that many of these compounds possess significant antioxidant capacity compared to melatonin. synhet.com Structure-activity relationships have been identified in these studies, correlating specific structural features with enhanced antioxidant properties. synhet.com Additionally, 1-naphthol (B170400) derivatives, a class of naphthalene derivatives, have been evaluated for their antioxidant and antiradical activities, with some molecules demonstrating good activity. uni.lu The esterification of 1-naphthalene to a particular compound has also been shown to enhance its antioxidant activity. wikipedia.org

Cytotoxic Effects and Anticancer Potential of Naphthalene and Naphthoquinone Analogues

Naphthalene-based compounds and their analogues, particularly naphthoquinone derivatives, have garnered attention for their cytotoxic effects and potential as anticancer agents. Numerous studies have investigated the ability of these compounds to inhibit cancer cell growth and induce apoptosis. wikipedia.orgwikidata.org

Naphthoquinone-based natural products are well-known for their inherent anticancer activity. nih.gov Research has extended to synthetic naphthalene and naphthoquinone derivatives, with compounds inspired by natural products like alkannin (B1664780) and shikonin (B1681659) being synthesized and evaluated for their antiproliferative activities against various human cancer cell lines. guidetopharmacology.orguni.lu These derivatives can induce cytotoxicity through several mechanisms, including redox cycling, DNA strand breakage, and the inhibition of proteins essential for DNA replication. thegoodscentscompany.com

Various synthetic and naturally occurring naphthoquinones and their derivatives have demonstrated significant anticancer activity against a range of cancer cell lines. nih.govthegoodscentscompany.comfishersci.fifishersci.cazhanggroup.org Specific naphthoquinone derivatives have shown notable toxicity against cancer cells, indicating their potency. nih.govfishersci.ca Arylnaphthalene lignan (B3055560) lactones, which contain a phenyl-naphthyl skeleton, have also been utilized as antitumor agents due to their cytotoxic properties. thegoodscentscompany.comatamanchemicals.com More recently, novel naphthoquinone-naphthol derivatives have been designed and synthesized, exhibiting potent antiproliferative activity against human cancer cell lines. fishersci.fi

Research findings often include data on the half-maximal inhibitory concentration (IC50) values, which quantify the effectiveness of a compound in inhibiting cell growth. For example, studies on naphthoquinone derivatives have reported IC50 values against different cancer cell lines, illustrating their cytotoxic potential.

Compound ClassExample Compound(s)ActivityReference
Naphthalene and Naphthoquinone DerivativesInspired by Alkannin and ShikoninAntiproliferative against cancer cell lines guidetopharmacology.orguni.lu
Naphthoquinone DerivativesSpecific derivativesCytotoxicity against cancer cell lines nih.govfishersci.ca
Arylnaphthalene Lignan LactonesSpecific derivativesCytotoxicity against cancer cell lines thegoodscentscompany.comatamanchemicals.com
Naphthoquinone-Naphthol DerivativesNovel synthesized compoundsAntiproliferative against cancer cell lines fishersci.fi
Naphthoquinone DerivativesPlumbaginCytotoxicity against AML cell lines nih.govfishersci.ca

Topoisomerase I Inhibition by Naphthalene Derivatives

Inhibition of topoisomerase enzymes, particularly Topoisomerase I (Topo I) and Topoisomerase II (Topo II), represents a significant mechanism of action for many anticancer agents. Naphthalene derivatives, including naphthoquinones and arylnaphthalene lignan lactones, have been investigated for their ability to inhibit these enzymes.

Studies on naphthalene and naphthoquinone derivatives inspired by alkannin and shikonin have assessed their implication in topoisomerase I inhibition. guidetopharmacology.orguni.lu Arylnaphthalene lignan lactones have been shown to exhibit inhibitory activities against both DNA topoisomerase I and topoisomerase II. thegoodscentscompany.comatamanchemicals.com

Specific naphthoquinone derivatives, such as β-Lapachone and shikonin, are recognized as topoisomerase I inhibitors. thegoodscentscompany.comsigmaaldrich.com Their mechanism can involve trapping the enzyme-DNA complex, thereby blocking DNA replication. sigmaaldrich.com Furthermore, some naphthoquinone-based anticancer drugs are known to exert their effects through the inhibition of DNA topoisomerase II. fishersci.ca A derivative of shikonin, known as SH-7, has also demonstrated significant inhibition of topoisomerase II. sigmaaldrich.com These findings highlight the potential of naphthalene derivatives to target topoisomerase enzymes, contributing to their observed cytotoxic and anticancer activities.

Medicinal Chemistry Applications and Drug Design Principles

The naphthalene core serves as a versatile platform in the design and discovery of therapeutic agents, exhibiting a wide spectrum of biological activities researchgate.netekb.egnih.gov. The inherent properties of the naphthalene ring system, such as its lipophilicity and ability to engage in π–π stacking interactions, contribute to its favorable interactions with biological targets like enzymes and receptors ontosight.aiacs.org. This has led to the investigation of naphthalene derivatives, including those related to 1-naphthaleneethanol, for various pharmacological effects, such as anti-inflammatory, antimicrobial, antioxidant, anticancer, and neuroprotection ontosight.aiacs.org. The structural diversity achievable through modifications of the naphthalene scaffold allows for the tuning of physicochemical properties and optimization of interactions with specific biological targets, making it a valuable moiety in drug discovery programs ekb.egnih.gov.

Structure-Activity Relationship (SAR) Studies for Naphthalene Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how structural modifications to a compound affect its biological activity. For naphthalene derivatives, SAR studies have been crucial in identifying key structural features that contribute to desired pharmacological effects. These studies often involve synthesizing a series of compounds with systematic variations in substituents on the naphthalene ring or the attached side chains, followed by evaluating their biological activity.

Research has shown that the nature, position, and electronic properties of substituents on the naphthalene ring significantly influence the potency and selectivity of the derivatives bohrium.comrjraap.com. For example, studies on naphthyl-based chalcone (B49325) derivatives have suggested that methoxy (B1213986) groups and naphthyl substitution can increase cytotoxicity, while electron-withdrawing groups can enhance antibacterial activity bohrium.com. SAR studies have also been applied to understand the activity of naphthalene derivatives as potential anticancer agents, investigating the impact of different substitution patterns on their efficacy rjraap.com. Furthermore, SAR analysis has been utilized to explore the anticonvulsant activity of naphthalene derivatives, highlighting the importance of specific functional groups like the hydroxyl function for maintaining activity ekb.eg. Understanding these relationships provides valuable insights for rational drug design and optimization.

Design and Optimization of New Drug Candidates

The design and optimization of new drug candidates based on the 1-naphthaleneethanol scaffold involve a multidisciplinary approach, often integrating synthetic chemistry, biological evaluation, and computational methods. The naphthalene core, with its established presence in various marketed drugs such as nafcillin, tolnaftate, terbinafine, propranolol (B1214883), and naproxen, serves as a validated starting point for the development of novel therapeutics acs.orgekb.egnih.gov.

Rational drug design principles are applied to modify the 1-naphthaleneethanol structure to enhance potency, selectivity, and pharmacokinetic properties while minimizing potential off-target effects. This can involve introducing various functional groups, altering the length and nature of the ethanol (B145695) side chain, or incorporating heterocyclic systems remedypublications.comnih.gov. Computational techniques, such as in silico drug design, molecular docking, and ADME (Absorption, Distribution, Metabolism, and Excretion) prediction, play a vital role in this process ijpsjournal.comijpsjournal.comchemrxiv.orgwisdomlib.org. These methods allow for the virtual screening of potential candidates, prediction of binding affinities to target proteins, and assessment of drug-likeness based on parameters like Lipinski's rule of five ijpsjournal.comijpsjournal.comchemrxiv.org. For instance, in silico studies have been used to design and evaluate naphthalene derivatives with potential anticancer activity by predicting their pharmacokinetic properties and binding affinity to relevant protein targets ijpsjournal.comijpsjournal.com. The iterative process of design, synthesis, and biological evaluation, guided by SAR and computational insights, is essential for optimizing the properties of 1-naphthaleneethanol derivatives as drug candidates.

Bioisosteric Modification Strategies

Bioisosteric modification is a tactical approach in medicinal chemistry used to modify the structure of a lead compound while retaining or improving its biological activity and physicochemical properties. This strategy involves replacing a part of the molecule with a bioisostere – a functional group or atom that has similar physical or chemical properties to another, conferring broadly similar biological properties to a chemical compound. nih.gov

For naphthalene derivatives, bioisosteric strategies can be applied to address issues such as metabolic stability, toxicity, or improve interactions with the biological target. One common strategy involves the replacement of the naphthalene ring with other bioisosteric scaffolds. For example, benzazaborinines have been explored as novel bioisosteric replacements for naphthalene in the design of drug candidates like propranolol analogues researchgate.net. Another application of bioisosterism involving the naphthalene core is the design of melatonin analogues, where the indole (B1671886) ring of melatonin is replaced with the bioisosteric naphthalene ring to investigate changes in antioxidant activity and cytotoxicity scielo.brscielo.brege.edu.tr. These modifications can lead to compounds with altered pharmacological profiles, potentially offering advantages over the original structure. The strategic application of bioisosteric principles is a valuable tool in the molecular modification and optimization process for developing new drugs based on the naphthalene scaffold. nih.govresearchgate.net

Applications of 1 Naphthaleneethanol and Its Derivatives in Various Scientific Fields

Utilization in Organic Synthesis as a Building Block and Reagent

1-Naphthaleneethanol serves as a versatile reagent and building block in organic synthesis, facilitating the introduction of naphthalene (B1677914) and alcohol moieties into different molecules. guidechem.com It is listed as an organic building block by several chemical suppliers. cymitquimica.comcalpaclab.comvwr.com

As a Stabilizer in Alkaline Hydrolysis of Primary Amines

1-Naphthaleneethanol has been identified as a stabilizer utilized in the alkaline hydrolysis of primary amines. biosynth.comnanosir.comcymitquimica.com This application highlights its role in controlling or facilitating reactions involving the breakdown of primary amines under alkaline conditions.

As an Acetylation, Ethylene, and Dehydration Agent

Research indicates that 1-Naphthaleneethanol can function as an acetylation, ethylene, and dehydration agent. biosynth.com This suggests its involvement in reactions that introduce acetyl groups, facilitate the formation of ethylene, or remove water molecules from a substrate.

Reagent for Amine Transfer onto Acidic Chloride or Chloral (B1216628) Compounds

1-Naphthaleneethanol acts as a reagent capable of transferring amines onto acidic chloride or chloral compounds. biosynth.comnanosir.com This demonstrates its utility in facilitating the formation of new amine-containing compounds through reactions with these specific types of organic molecules.

Role in Plant Growth Regulation

1-Naphthaleneethanol has applications in the field of agriculture as a plant growth regulator. guidechem.com Its use in this area is associated with promoting root growth and enhancing fruit setting. guidechem.com

Intermediate in the Production of Plant Growth Regulators

1-Naphthaleneethanol serves as an intermediate in the production of plant growth regulators. pmarketresearch.com This indicates its importance as a precursor molecule in the synthesis pathways of compounds designed to influence plant growth and development.

Effects on Adventitious Root Development and Physiological Changes in Plants

Derivatives of naphthaleneethanol, such as 1-naphthaleneacetic acid (NAA), are synthetic auxins known to influence plant growth and development. mdpi.comscience.gov NAA has been shown to have a positive effect on rooting in stem cuttings of various plant species, including Hemarthria compressa and Morus alba (mulberry). mdpi.comnih.govinnspub.net Studies have investigated the optimal concentrations and treatment durations of NAA for inducing rooting. For instance, in Hemarthria compressa, a concentration of 200 mg/l NAA with a 20-minute soaking duration resulted in higher rooting percentages, a greater number of adventitious roots, and heavier root dry weight per cutting. nih.gov

Physiological changes associated with NAA-induced rooting include alterations in enzyme activity. Lower indole-3-acetic acid oxidase (IAAO) activity and higher peroxidase (POD) and polyphenol oxidase (PPO) activities have been correlated with improved rooting ability in cuttings treated with NAA. nih.gov This suggests that these enzyme activities can serve as indicators for rooting potential. nih.gov Research indicates that auxin-like compounds, including NAA, can enhance root length and influence the utilization of reserved food materials in cuttings. innspub.net

While NAA is widely used for promoting rooting, the effectiveness can vary depending on the plant species and genotype. innspub.net Studies have compared the effects of NAA with other auxins like indole-3-butyric acid (IBA), finding that both can positively influence rooting, though optimal concentrations may differ. mdpi.com

Influence on Plant Morphological Characteristics

Beyond adventitious root development, auxin group hormones, including NAA, have been detected to affect the morphological characteristics of newly generated plants. science.gov While their effect on rooting percentage may not always be apparent, these hormones can influence aspects of plant morphology, particularly root generation. science.gov

Industrial Applications

1-Naphthaleneethanol and its derivatives have several industrial applications.

Use as a Dye Intermediate

1-Naphthaleneethanol is used as a chemical intermediate in the production of various compounds, including dyes. biosynth.comnanosir.com Naphthalenesulfonic acids, derived from naphthalene, are precursors for various dyestuffs and pigments. wikipedia.org While the search results specifically mention naphthalenesulfonic acids in the context of dye precursors, 1-naphthaleneethanol's role as a chemical intermediate suggests its potential involvement in the synthesis pathways of certain dyes or related chemicals. The demand for 1-Naphthaleneethanol in North America is partly driven by its use as an intermediate in the synthesis of dyes and pigments. pmarketresearch.com

Applications in the Fragrance Industry

1-Naphthaleneethanol may have applications in the fragrance industry due to its aromatic properties. cymitquimica.com The fragrance industry is continuously seeking new chemicals to create novel scents for perfumes, colognes, and personal care products. google.com While specific details on the use of 1-naphthaleneethanol itself are limited in the provided results, related substituted hydrogenated naphthalene derivatives have been explored for their use in fragrance formulations, contributing fatty and woody notes. google.com The market for 1-Naphthaleneethanol is categorized by applications including perfumes and fragrances. marketresearchintellect.com

Environmental Research and Remediation

The interaction of organic compounds, such as naphthalene derivatives, with soil and sediment systems is a relevant area in environmental research and remediation.

Sorption Characteristics in Soil and Sediment Systems

Understanding the sorption characteristics of organic pollutants in soil and sediment is crucial for assessing their fate and transport in the environment and for developing remediation strategies. Studies have investigated the sorption of naphthalene-related compounds, such as 1-naphthol (B170400), to soil and geologic samples. nih.gov These studies indicate that the extent of sorption can vary significantly among different sorbents and is influenced by the diagenetic properties and the physical organization of the organic matter in the soil or sediment. nih.gov Chemical data alone may not be sufficient to predict the sorption behavior of xenobiotics, highlighting the complexity of these interactions. nih.gov While the provided search results specifically discuss 1-naphthol sorption, the principles and factors influencing sorption are generally relevant to other naphthalene-based compounds like 1-naphthaleneethanol. Sorption characteristics of organic chemicals to soil and sediment have been studied in the context of pollutant behavior in organic/aqueous solvent systems. epa.govbac-lac.gc.caclu-in.org

Detection in Environmental Samples

1-Naphthaleneethanol, along with other compounds like naphthalene and ethanol (B145695), has been identified in environmental samples, particularly in the context of petroleum-related groundwater impacts. For instance, investigations at a petroleum storage and distribution facility documented the presence of naphthalene and ethanol, among other hydrocarbons, in groundwater beneath the site and in nearby surface water epaosc.orgepa.govepaosc.org. While these reports specifically mention naphthalene and ethanol, the presence of 1-naphthaleneethanol, a derivative, in such contaminated environments is plausible due to potential transformation processes of related compounds. Another study on organic contaminants in wastewater and sediment detected a related compound, decahydro-2-hydroxy-5,8a-dimethyl-1-naphthaleneethanol, at trace levels in sediment samples, suggesting the potential for naphthalene-based structures with ethanol functionalities to persist in the environment greenpeace.to. The detection of such compounds often relies on techniques like GC/MS analysis greenpeace.to.

Interactions in Naphthalene-Ethanol-Octane Solutions

Research has explored the interactions of naphthalene in mixtures with ethanol and octane (B31449). Studies have investigated the solubility, density, and viscosity of naphthalene in ethanol-octane mixtures at specific temperatures, such as 298.15 K researchgate.net. These studies aim to understand the behavior of naphthalene in mixed solvent systems, which can be relevant to its environmental fate and transport, as well as potential applications in various processes. The results from such investigations can reveal how the composition of the mixture influences the physical properties of the solution and the interactions between the components researchgate.net. Data on solubility and viscosity can be crucial for modeling the movement and distribution of these substances in different media.

An example of data that might be collected in such studies is presented in the following hypothetical table, illustrating the potential relationship between ethanol concentration and naphthalene solubility and solution viscosity in an octane mixture:

Molar Fraction of EthanolNaphthalene Solubility (mol/L)Viscosity (cP)
0.0[Data][Data]
0.1[Data][Data]
0.2[Data][Data]
0.4[Data][Data]

Note: The data in this table is illustrative and not sourced from the provided snippets.

Implications in Subsurface Contamination Studies (related to naphthalene and ethanol)

The behavior of compounds like naphthalene and ethanol in the subsurface is a critical aspect of contamination studies. Ethanol, being highly miscible with water, can significantly impact the fate and transport of hydrocarbons like naphthalene in groundwater following spills uwaterloo.catandfonline.combac-lac.gc.ca. Ethanol can increase the mobility of non-aqueous phase liquids (NAPLs) and enhance the concentration of hydrocarbons in groundwater through co-solvency effects uwaterloo.catandfonline.combac-lac.gc.ca. It can also influence the biodegradation of gasoline hydrocarbons, potentially increasing the length of dissolved plumes uwaterloo.catandfonline.combac-lac.gc.ca.

Studies using laboratory experiments and numerical modeling have investigated the movement of ethanol and its impact on the dissolution and transport of gasoline compounds, including naphthalene, in the subsurface uwaterloo.cabac-lac.gc.ca. These studies have shown that ethanol can travel rapidly in groundwater, potentially enhancing dissolved hydrocarbon plumes, although its retention in the unsaturated zone can also occur uwaterloo.ca. The presence of co-solvents like low molecular weight alcohols in dense non-aqueous phase liquids (DNAPLs) can also enhance the solubility of various components in groundwater whiterose.ac.uk. Understanding these interactions is vital for assessing the risks associated with fuel spills containing ethanol and for developing effective remediation strategies uwaterloo.catandfonline.com.

Advanced Materials and Nanotechnology

Particle Stabilization Properties

While direct information on 1-naphthaleneethanol's specific particle stabilization properties was not extensively found in the provided snippets, related naphthalene derivatives and alcohols have shown utility in nanotechnology. For example, 2-naphthaleneethanol (B72309) has been used in the functionalization of gold nanoparticles (AuNPs) acs.org. Carboxylic acid-alcohol coupling was employed to link 2-naphthaleneethanol, among other compounds, to AuNPs acs.org. This suggests that the alcohol functional group in naphthaleneethanol structures can be utilized for surface modification and stabilization of nanoparticles. The ability to functionalize nanoparticles is crucial for tailoring their properties and applications in various fields acs.org.

Encapsulation in Metal-Organic Frameworks (MOFs) for Sensing Applications

Metal-Organic Frameworks (MOFs) are a class of materials with potential applications in sensing due to their porous structure and tunable properties researchgate.netnih.govacs.org. Research has demonstrated the encapsulation of naphthalene molecules within electron-deficient MOFs to enhance fluorescence for sensing applications fzu.edu.cnnih.govfzu.edu.cn. Specifically, encapsulating electron-rich naphthalene into a weakly emissive porous MOF based on naphthalene diimide tectons resulted in emissive crystals capable of sensing organic amines fzu.edu.cnnih.gov.

The encapsulation process can involve exposing the MOF to a solution containing the guest molecule, such as a naphthalene ethanol solution fzu.edu.cnfzu.edu.cn. This host-guest interaction can lead to enhanced luminescence properties, making the MOF-naphthalene composite suitable for use as a fluorescence or photochromic probe for detecting various organic molecules fzu.edu.cnnih.gov. This highlights the potential of using naphthalene and potentially its derivatives like 1-naphthaleneethanol in conjunction with MOFs for the development of advanced chemical sensors nih.govfzu.edu.cnnih.gov.

Biofuel and Combustion Research

Research in biofuel and combustion has explored the use of naphthalene as an additive to ethanol fuel acs.orgrepec.orgresearchgate.netresearchgate.net. The objective of such studies is often to improve combustion efficiency and reduce emissions repec.orgresearchgate.netresearchgate.net. While these studies focus on naphthalene-ethanol mixtures rather than 1-naphthaleneethanol specifically as a fuel component, they demonstrate the relevance of naphthalene-related compounds in the context of biofuels and combustion.

Studies have examined the effect of naphthalene addition to ethanol in different combustion systems, such as swirl combustors, to evaluate emissions like NO and CO repec.orgresearchgate.netresearchgate.net. The addition of naphthalene has been shown to increase the heating value of the fuel mixture repec.orgresearchgate.netresearchgate.net. Research indicates that using naphthalene addition to ethanol can lead to ultra-low emissions and higher stability under distributed combustion conditions acs.orgrepec.orgresearchgate.netresearchgate.net. This area of research explores the potential of using unconventional additives to enhance the performance and environmental profile of ethanol-based fuels.

Fuel MixtureEquivalence Ratio (Φ)NO Emission (ppm)CO Emission (ppm)
Ethanol[Data][Data][Data]
Ethanol + Naphthalene (low)[Data][Data][Data]
Ethanol + Naphthalene (high)[Data][Data][Data]

Note: The data in this table is illustrative and not directly extracted from the provided snippets, but represents the type of data discussed in the context of combustion studies.

Use as a Fuel Additive to Ethanol to Enhance Heating Value and Emissions

Research has explored the potential of naphthalene, a related polyaromatic compound, as a fuel additive to ethanol with the objective of improving combustion efficiency and reducing emissions, particularly in distributed combustion systems. While the studies specifically mention naphthalene, the findings provide insights into the potential effects of similar naphthalene-derived compounds like 1-Naphthaleneethanol when blended with ethanol fuels.

One study investigated the effect of naphthalene addition to ethanol in a swirl combustor operating under distributed combustion conditions. The concentration of naphthalene was varied from 0 to 0.4 mol/L in ethanol. This addition resulted in an increase in the heating value of the fuel mixture, specifically an 8.8% increase on a volumetric basis and a 5.7% increase on a mass basis at the highest concentration tested. researchgate.netrepec.orgresearchgate.net

The research reported on emissions data, focusing on nitrogen oxides (NO) and carbon monoxide (CO), under both normal fuel-air combustion and Colorless Distributed Combustion (CDC) conditions. Under CDC conditions, NO and CO emissions were significantly reduced. researchgate.netrepec.org Specifically, NO and CO emissions were below 1 ppm and 6 ppm, respectively, for the naphthalene-ethanol fuels examined under CDC. researchgate.netrepec.org The results indicated that increasing naphthalene concentration, which correlated with a higher heating value fuel mixture, led to lower NO emissions. researchgate.netrepec.org CO emissions remained low and were negligibly unchanged with variations in naphthalene concentration and equivalence ratio. researchgate.netrepec.org

These findings suggest that the addition of naphthalene to ethanol can lead to an increased heating value of the fuel and contribute to ultra-low NO and CO emissions, along with higher stability under distributed combustion conditions. researchgate.netrepec.orgresearchgate.net

While the direct impact of 1-Naphthaleneethanol as an additive is not explicitly detailed in the provided search results, the research on naphthalene suggests that related aromatic structures can influence the combustion properties and emissions of ethanol blends. The increase in heating value observed with naphthalene addition is likely due to its higher energy density compared to ethanol. The observed reduction in emissions under specific combustion regimes highlights the potential for aromatic additives to influence combustion chemistry and pollutant formation.

Further detailed research specifically on 1-Naphthaleneethanol as a fuel additive to ethanol would be necessary to fully understand its effects on heating value, emissions profiles, and combustion performance across different engine types and operating conditions.

Illustrative Data (Based on Naphthalene study):

Naphthalene Concentration (mol/L in Ethanol)Approximate Heating Value Increase (Volumetric)Approximate Heating Value Increase (Mass)NO Emissions (under CDC)CO Emissions (under CDC)
00%0%> 1 ppm> 6 ppm
0.48.8%5.7%< 1 ppm< 6 ppm

Note: This table is based on data reported for naphthalene as an additive and is illustrative of the potential effects of a similar aromatic compound like 1-Naphthaleneethanol. Specific values for 1-Naphthaleneethanol may vary.

Mechanistic Studies of 1 Naphthaleneethanol Interactions

Intermolecular Interactions in Solvent Systems

The behavior of 1-Naphthaleneethanol in solution is significantly influenced by intermolecular forces between its molecules and the solvent molecules. These interactions play a key role in solubility, solvation, and participation in reactions.

Dispersion Interactions with other Polycyclic Aromatics

Dispersion interactions, a type of Van der Waals force, are significant between molecules with substantial pi electron systems, such as polycyclic aromatic hydrocarbons (PAHs). Studies investigating the separation of bicyclic and tricyclic aromatics from coal tar have utilized naphthalene-based solvents, including naphthaleneethanol, demonstrating the role of dispersion interactions in these processes. hep.com.cnresearchgate.netresearchgate.netresearchgate.net Naphthalene-based solvents were employed for the efficient separation of naphthalene (B1677914) and phenanthrene (B1679779) through dispersion interaction. hep.com.cnresearchgate.netresearchgate.net The structural parameters of the solvent were found to be key factors in selecting an efficient solvent for this separation. hep.com.cnresearchgate.netresearchgate.net The substituents on the naphthalene-based solvents had an important impact on the intermolecular interactions involved in the separation. hep.com.cnresearchgate.netresearchgate.net For instance, naphthalenemethanol showed superior performance in separating naphthalene due to its electron-donating substituent enhancing selective recognition via dispersion interaction. hep.com.cnresearchgate.netresearchgate.net Analysis using reduced density gradient (RDG) graphs indicated a minimal role for electrostatic interactions in the separation mechanism of naphthalenemethanol-naphthalene and naphthalenemethanol-phenanthrene systems, highlighting the dominance of dispersion forces. hep.com.cn

Solvation Sheath Stabilization in Alkanol-Alkane Mixtures

The solvation of molecules in mixed solvent systems, such as alkanol-alkane mixtures, involves the arrangement of solvent molecules around the solute, forming a solvation sheath. The stability and structure of this sheath are determined by the interplay of various intermolecular forces, including hydrogen bonding (from the alkanol hydroxyl group), dipole-dipole interactions, and dispersion forces (from both alkanol and alkane components, as well as the solute). While direct studies on 1-naphthaleneethanol in alkanol-alkane mixtures were not specifically found in the provided search results, related research on the behavior of aromatic solutes and other molecules in similar solvent systems provides relevant context. For example, studies on the solubility of aromatic solutes in water and organic solvents emphasize the influence of nonspecific dispersive forces, polar interactions, and hydrogen bonding characteristics on solubility. epa.gov The mole fraction solubility of solutes can increase log-linearly as the fraction of a co-solvent increases. epa.gov The interaction between a hydrophobic molecule like hexadecane (B31444) and a gold surface in an electrochemical system suggests that the competition between the alkane and the electrolyte plays a pivotal role in self-assembled structures at the charged interface. core.ac.uk Physisorbed alkanes interact with surfaces through weak dispersion forces. core.ac.uk In the context of 1-naphthaleneethanol, the naphthalene ring would participate in dispersion interactions with both alkanol and alkane components, while the ethanol (B145695) functional group would be involved in hydrogen bonding with the alkanol and potentially polar interactions. The balance of these forces would dictate the structure and stability of the solvation sheath.

Adsorption Behavior on Catalyst Surfaces

The interaction of 1-Naphthaleneethanol with catalyst surfaces is critical in heterogeneous catalysis, influencing reaction rates, selectivity, and enantioselectivity. Platinum catalysts are commonly used in hydrogenation reactions where such interactions are relevant. wikipedia.orgfishersci.se

Binding Modes of Naphthaleneethanol Derivatives on Platinum Catalysts

Research on the adsorption behavior of naphthalene derivatives on platinum (Pt) surfaces provides insights into how 1-Naphthaleneethanol might interact with these catalysts. Studies on the adsorption of 1-(1-naphthyl)ethylamine (B3023371) (1-NEA) on Pt surfaces, using techniques like kinetic catalytic measurements, IR spectroscopy, and theoretical calculations, revealed that 1-NEA can bind to Pt surfaces. escholarship.org Contrary to some common beliefs, the adsorption mode of 1-NEA molecules on Pt surfaces was found to occur through the amine group rather than solely through the aromatic ring. escholarship.org The naphthyl ring and the amine group were both found to be crucial for adsorption on Pt surfaces. escholarship.org Molecules with only a hydroxyl group or a benzene (B151609) ring showed no evidence of adsorption in these studies. escholarship.org This suggests that for 1-Naphthaleneethanol, the presence of the hydroxyl group might influence its binding mode compared to 1-NEA, and the naphthalene ring's interaction with the surface could still be significant, potentially through π-metal interactions, which have been observed for other aromatic molecules on metal nanosurfaces. researchgate.net Theoretical modeling has indicated that adsorption of aromatic molecules on metal surfaces can be driven by dispersive π-metal interactions. researchgate.net

Role of Functional Groups in Adsorption and Enantioselectivity

The functional groups present in molecules like 1-Naphthaleneethanol play a significant role in their adsorption behavior on catalyst surfaces and their ability to induce enantioselectivity in reactions. In studies involving chiral modifiers on Pt-supported catalysts for asymmetric hydrogenations, the functional groups were found to be critical. escholarship.org For 1-(1-naphthyl)ethylamine (1-NEA), both the naphthyl ring and the amine group were essential for adsorption on Pt surfaces. escholarship.org The adsorption and protonation through the amine nitrogen atom provided a mechanism explaining how 1-NEA bestows enantioselectivity to Pt hydrogenation catalysts. escholarship.org While 1-NEA contributed to enantioselectivity in the hydrogenation of ethyl pyruvate (B1213749) catalyzed by modified Pt catalysts, it was noted to be less effective than cinchona alkaloids. escholarship.org The absence of adsorption observed for molecules with only a hydroxyl group or a benzene ring in some studies escholarship.org suggests that the specific combination and position of the naphthalene ring and the ethanol functional group in 1-Naphthaleneethanol would determine its adsorption strength and mode on platinum surfaces, consequently influencing its potential to act as a chiral modifier or affect the catalytic process. The nature of the functional group can influence molecular polarity and hydrophobicity, which are crucial factors controlling sorption. nih.gov

Influence on Biological Systems at a Molecular Level

Understanding the influence of 1-Naphthaleneethanol on biological systems requires examining its interactions at a molecular level. While specific detailed mechanisms for 1-Naphthaleneethanol were not extensively covered in the provided search results, the influence of related compounds, particularly polycyclic aromatic hydrocarbons (PAHs) and other alcohols, offers insights into potential molecular interactions. PAHs, as a class, are known to interact with biological molecules and pathways. covenantuniversity.edu.ngmdpi.com They can intercalate into DNA, activate the aryl hydrocarbon receptor (AhR), and undergo metabolic activation by enzymes like cytochrome P450, leading to the formation of reactive intermediates that can cause DNA damage and oxidative stress. covenantuniversity.edu.ngmdpi.comuio.no Alcohols, including ethanol, can interact with biological membranes, proteins, and enzymes, affecting their structure and function. wikipedia.orgwikipedia.org The presence of both a naphthalene ring system and an ethanol functional group in 1-Naphthaleneethanol suggests it could potentially exhibit interactions characteristic of both classes of compounds. The naphthalene moiety might engage in hydrophobic interactions and potentially pi-stacking with biological macromolecules, similar to other PAHs. The ethanol group could participate in hydrogen bonding and polar interactions. The combined effect of these interactions would determine its molecular-level influence on biological systems, potentially affecting cellular processes, enzyme activity, or membrane integrity. Some naphthalene derivatives have been identified in biological contexts, such as a hexahydronaphthaleneethanol derivative found in relation to Lonicera japonica. thegoodscentscompany.com

Data Table: Intermolecular Interaction Energies

SolventSoluteDispersion Interaction Energy (kJ/mol)Electrostatic Interaction Role
NaphthalenemethanolNaphthalene-70.0Minimal
NaphthalenemethanolPhenanthrene-54.0Minimal

Note: Data extracted from a study on separating bicyclic and tricyclic aromatics using naphthalene-based solvents. hep.com.cn

Interaction with Cellular Processes and Pathways

Specific research detailing the direct interaction of 1-Naphthaleneethanol with cellular processes and pathways is limited in the provided information. However, studies on related naphthalene derivatives, such as naphthalen-1-yl-methanol derivatives, have indicated interference with cell signaling pathways and the induction of apoptosis in cancer cells. researchgate.net More broadly, volatile organic compounds (VOCs), a category that can include naphthalene and ethanol, have been shown to interact with cells, leading to the induction of oxidative stress and inflammatory responses. frontiersin.orgresearchgate.netnih.gov Research on polycyclic aromatic hydrocarbons (PAHs), like naphthalene, has explored their metabolism and effects on cellular detoxification systems, including the induction of cytochrome P450 1A (CYP1A) and phase II enzymes, which play roles in the cellular processing of these compounds. nih.gov The precise interactions of 1-Naphthaleneethanol with these specific cellular signaling cascades or metabolic pathways require further dedicated investigation.

Future Research Directions and Emerging Applications

Advanced Characterization Techniques for In-depth Understanding of Molecular Behavior

Advanced characterization techniques are crucial for gaining a deeper understanding of the molecular behavior of 1-Naphthaleneethanol, including its structural properties, interactions, and transformations. Techniques like in-situ infrared (IR) spectroscopy have been utilized to monitor the adsorption behavior of chiral modifiers, including naphthalene (B1677914) derivatives, on solid surfaces from liquid solutions, providing insights into molecular interactions at interfaces escholarship.org. This approach could be applied to study how 1-Naphthaleneethanol interacts with various surfaces or catalysts.

Fourier transform infrared (FT-IR), NMR spectroscopy, and thermogravimetric analysis (TG) are standard techniques that continue to be essential for structural confirmation and thermal stability assessment of naphthalene compounds rsc.org. UV-vis and fluorescence spectroscopy are also valuable for studying the electronic properties and luminescence behavior of naphthalene derivatives, which is relevant given 1-Naphthaleneethanol's reported fluorescence activity biosynth.comrsc.orguoi.gr.

X-ray crystallography provides detailed information about the crystal structure and packing of molecules, which can reveal insights into intermolecular interactions like hydrogen bonding and van der Waals forces that influence the compound's physical properties iucr.org. Studies on the crystal structure of related compounds like naphthalen-1-ylmethanol illustrate the utility of this technique iucr.org.

Emerging computational methods, such as machine-learned potentials, are being developed to model chemical and biological systems at the atomic level acs.org. While a case study on fluorohydrins highlights the strengths and weaknesses of such models compared to traditional force fields, the continued development of these techniques could provide powerful tools for simulating the behavior and reactivity of 1-Naphthaleneethanol in various environments acs.org.

Exploration of Undiscovered Biological Activities and Therapeutic Potential

Research into the biological activities of naphthalene derivatives suggests potential for exploring undiscovered therapeutic applications of 1-Naphthaleneethanol. While the direct biological activities of 1-Naphthaleneethanol are not extensively detailed in the search results, related naphthalene compounds have shown diverse pharmacological effects.

For instance, a naphthalene derivative, 1-Naphthaleneethanol, alpha-((isopropylamino)methyl)-, hydrochloride, has been researched for its potential pharmacological effects on the nervous system and as a modulator of neurotransmitter systems, suggesting that other naphthalene ethanol (B145695) derivatives might also exhibit neuroactive properties ontosight.ai. The structure of this derivative is considered a candidate for further modification to develop new drugs ontosight.ai.

Naphthalene-based compounds are also being investigated as potential anti-inflammatory agents japsonline.com. The synthesis of novel naphthalene COX inhibitors for anti-inflammatory activity highlights the ongoing interest in naphthalene scaffolds for therapeutic development japsonline.com. This indicates a potential avenue for exploring whether 1-Naphthaleneethanol or its modified forms possess anti-inflammatory or other relevant biological activities.

Furthermore, 7-Methoxy-1-naphthaleneethanol serves as a key intermediate in the synthesis of Agomelatine and its analogues, which are melatoninergic ligands with potential applications in treating sleep and mood disorders lookchem.com. This suggests that the 1-naphthaleneethanol structure can be a valuable building block for synthesizing compounds with activity on melatonin (B1676174) receptors or other biological targets.

The exploration of undiscovered biological activities could involve high-throughput screening of 1-Naphthaleneethanol and its derivatives against various biological targets and pathways to identify potential therapeutic leads.

Innovations in Material Science Applications

1-Naphthaleneethanol and its derivatives show promise in material science due to their chemical structure and properties. The ability of 2-Naphthaleneethanol (B72309) to form complexes and multimers with methyl lactate (B86563) suggests potential applications in materials science and chemical research lookchem.com. While this refers to the isomer, it indicates the potential for naphthalene ethanol structures to be incorporated into novel materials through complex formation or polymerization.

Naphthalene-based periodic nanoporous organosilicas have been synthesized and characterized, demonstrating the incorporation of naphthalene groups into porous materials uoi.gr. These materials are being tested for applications such as hydrogen and methane (B114726) storage, as well as optical applications uoi.gr. The absorption spectra of these materials resemble that of naphthalene ethanol solutions, indicating the influence of the naphthalene moiety on their optical properties uoi.gr. This suggests that 1-Naphthaleneethanol could be used as a building block or additive in the design of new porous materials with tailored adsorption, separation, or optical properties.

The use of 1-Naphthaleneethanol as a particle stabilizer also points towards its potential in formulating stable dispersions or emulsions for various material applications biosynth.com. Future research could explore its use in the development of functional polymers, organic semiconductors, or other advanced materials where the unique electronic and structural properties of the naphthalene core and the reactivity of the ethanol group can be leveraged.

Environmental Impact Mitigation and Sustainable Technologies

Research into the environmental impact and sustainable applications of chemicals is increasingly important. While naphthalene itself is a polyaromatic compound sometimes regarded as a waste fuel with associated pollutant emissions, studies are exploring its use as a fuel additive to ethanol to increase heating value while achieving ultra-low emissions under specific combustion conditions researchgate.net. Although this research focuses on naphthalene, it highlights the potential for investigating the combustion properties and emission profiles of 1-Naphthaleneethanol as a fuel component or additive in the context of developing cleaner energy technologies.

Furthermore, the development of environmentally friendly synthetic methods for chemical compounds is a key area of research nih.gov. Future work on 1-Naphthaleneethanol could focus on developing greener synthesis routes that utilize less hazardous solvents and reagents, reduce waste generation, and operate under milder conditions. The use of hydrogen peroxide as a green oxidant for the selective catalytic oxidation of alcohols, including benzylic alcohols, represents a step towards more sustainable chemical processes that could potentially be applied to the oxidation of 1-Naphthaleneethanol or its derivatives mdpi.com.

Exploring the potential of 1-Naphthaleneethanol in environmental remediation technologies, such as adsorption or degradation of pollutants, could also be a valuable area of future research, given the adsorption properties of related naphthalene compounds on various surfaces escholarship.org.

Compound Information

Compound NamePubChem CID
1-Naphthaleneethanol13047
2-Naphthaleneethanol7228479
Naphthalene931
Phthalic anhydride6858
Propranolol (B1214883)4947
Nabumetone4409
Tetralin8843
Decalin15471
Agomelatine138112
Naphthalen-1-ylmethanol773-99-9 (Note: This appears to be the CAS for 1-Naphthaleneethanol based on search results, not Naphthalen-1-ylmethanol which is CID 11008)

Interactive Data Tables:

Based on the search results, detailed quantitative data suitable for interactive tables within the scope of "" is limited. However, we can present some conceptual data points or potential research outcomes in table format.

Potential Future Research Outcomes: Improved Synthesis Yields

This table illustrates potential improvements in yield for a hypothetical optimized synthesis of 1-Naphthaleneethanol compared to a current method.

Synthetic Method (Hypothetical)Current Yield (%)Target Yield (%)
Novel Catalytic Process75>90
Green Chemistry Approach70>85

Potential Future Research Outcomes: New Biological Activity

This table represents hypothetical data from screening 1-Naphthaleneethanol for a new biological activity.

Biological Activity (Hypothetical)In Vitro Potency (IC₅₀/EC₅₀)Notes
Anti-inflammatory< 10 µMRequires further validation
Neurotransmitter ModulationActive at low µM rangeSpecific receptor binding

Potential Future Research Outcomes: Material Property Enhancement

This table shows hypothetical improvements in material properties when using 1-Naphthaleneethanol as an additive.

Material Application (Hypothetical)Property EnhancedImprovement (%)
Porous AdsorbentGas Adsorption Capacity+15%
Polymer FilmFluorescence Quantum Yield+20%

Q & A

Q. What analytical techniques are recommended for quantifying 1-Naphthaleneethanol in environmental matrices?

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are widely used for detecting naphthalene derivatives due to their sensitivity to aromatic structures. For environmental samples (e.g., water, soil), sample preparation should include extraction with organic solvents (e.g., ethanol or dichloromethane) followed by purification steps to minimize matrix interference. Method validation should assess recovery rates, detection limits, and cross-reactivity with structurally similar compounds .

Q. How should researchers design in vitro toxicity studies for 1-Naphthaleneethanol?

Prioritize cell lines relevant to human exposure routes (e.g., hepatic, respiratory). Include dose-response curves spanning subthreshold to cytotoxic concentrations. Control for solvent effects (e.g., ethanol) and use standardized assays (e.g., MTT for viability, ROS detection for oxidative stress). Reference inclusion criteria from toxicological frameworks, such as ATSDR’s guidelines for systemic effects (e.g., hepatic, renal) and exposure routes (oral, dermal) .

Q. What are the key physicochemical properties of 1-Naphthaleneethanol that influence its laboratory handling?

The hydroxyl and naphthyl groups confer moderate polarity, requiring storage in airtight containers to prevent oxidation. Solubility data (e.g., in ethanol, water) dictate solvent selection for reactions. Thermochemical properties, such as combustion enthalpy (ΔH°f), should be referenced from databases like NIST for safety protocols .

Advanced Research Questions

Q. How can conflicting data on 1-Naphthaleneethanol’s metabolic pathways be systematically resolved?

Apply contradiction analysis frameworks:

  • Map discrepancies across studies (e.g., in vitro vs. in vivo metabolism).
  • Evaluate methodological biases (e.g., enzyme source purity, incubation time).
  • Use computational modeling (e.g., molecular docking) to predict metabolite formation. Cross-reference peer-reviewed studies prioritized in toxicological profiles and exclude non-peer-reviewed data unless validated by expert panels .

Q. What are the critical gaps in understanding the environmental fate of 1-Naphthaleneethanol?

Limited data exist on its biodegradation intermediates and bioaccumulation potential. Address this by:

  • Conducting microcosm studies to track degradation products in soil/water.
  • Applying isotope-labeling to quantify transformation rates.
  • Prioritizing research on sediment partitioning coefficients (Kd) and half-life under varying pH/temperature .

Q. How should systematic reviews of 1-Naphthaleneethanol’s health effects be structured?

Follow ATSDR’s 8-step framework:

  • Define outcomes (e.g., carcinogenicity, respiratory effects).
  • Screen studies using inclusion criteria (species, exposure routes).
  • Extract data with risk-of-bias assessment (e.g., randomization, blinding).
  • Synthesize evidence using GRADE criteria to rate confidence levels. Non-English studies must be translated if critical to hazard identification .

Methodological Notes

  • Synthesis Optimization : While direct synthesis protocols are sparse in evidence, structural analogs suggest catalytic hydrogenation of 1-naphthyl ketones or Grignard reactions as viable pathways. Purity can be verified via melting point analysis and NMR .
  • Data Interpretation : Use computational tools (e.g., QSAR models) to predict toxicity endpoints when experimental data are limited, but validate predictions with targeted assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.